molecular formula C7H10N2O2 B12824462 propyl 1H-imidazole-2-carboxylate CAS No. 79711-61-8

propyl 1H-imidazole-2-carboxylate

Cat. No.: B12824462
CAS No.: 79711-61-8
M. Wt: 154.17 g/mol
InChI Key: ZUQBBZCUTPYAEZ-UHFFFAOYSA-N
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Description

Propyl 1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a propyl group attached to the nitrogen atom at the 1-position and a carboxylate group at the 2-position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions, which are tolerant to various functional groups including arylhalides and heterocycles .

Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with in situ formed tosylamine. The resulting imine undergoes intramolecular cyclization and aromatization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propyl 1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoles, imidazole-2-carboxylic acids, and imidazole-2-carboxylate esters .

Scientific Research Applications

Propyl 1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the compound can modulate signaling pathways by binding to receptors and enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1H-imidazole-2-carboxylate
  • Methyl 1H-imidazole-2-carboxylate
  • Benzyl 1H-imidazole-2-carboxylate

Uniqueness

Propyl 1H-imidazole-2-carboxylate is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes compared to its ethyl and methyl counterparts .

Properties

CAS No.

79711-61-8

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

propyl 1H-imidazole-2-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-2-5-11-7(10)6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9)

InChI Key

ZUQBBZCUTPYAEZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=NC=CN1

Origin of Product

United States

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